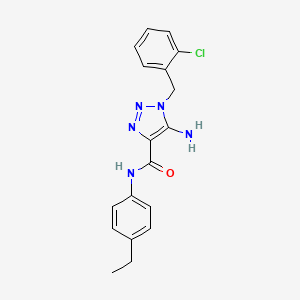

5-amino-1-(2-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-1-[(2-chlorophenyl)methyl]-N-(4-ethylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5O/c1-2-12-7-9-14(10-8-12)21-18(25)16-17(20)24(23-22-16)11-13-5-3-4-6-15(13)19/h3-10H,2,11,20H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPROLFGKGGFZRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Reaction Mechanism

The most widely applicable method involves the cyclization of an α-cyanoacetamide with an alkyl azide to form the 1,2,3-triazole core. For the target compound, this requires:

- Synthesis of 2-chlorobenzyl azide : Generated via nucleophilic substitution of 2-chlorobenzyl bromide with sodium azide (NaN$$_3$$) in dimethylformamide (DMF) at 60°C for 12 hours.

- Preparation of N-(4-ethylphenyl)-2-cyanoacetamide : Formed by reacting 4-ethylaniline with ethyl cyanoacetate in toluene under reflux with azeotropic water removal.

- Cyclization : Combining the azide and cyanoacetamide in ethanol with sodium hydroxide (NaOH) under microwave irradiation (80°C, 1 hour), yielding the triazole-carboxamide.

Critical Parameters :

- Solvent : Ethanol ensures solubility of intermediates and facilitates rapid heating.

- Base : NaOH (20 mol%) optimizes deprotonation and accelerates cyclization.

- Yield : 56–65% after trituration with ethyl acetate.

Lewis Acid-Catalyzed Direct Amidation of Triazole Esters

Ester-to-Amide Conversion

An alternative route involves synthesizing the triazole-4-carboxylate ester followed by amidation with 4-ethylaniline:

- Ester synthesis : React 1-(2-chlorobenzyl)-5-amino-1H-1,2,3-triazole-4-carbonyl chloride with ethanol in dichloromethane (DCM) using triethylamine as a base.

- Amidation : Treat the ester with 4-ethylaniline in tetrahydrofuran (THF) using zirconium(IV) chloride (ZrCl$$_4$$) as a catalyst (5 mol%) at 70°C for 24 hours.

Advantages :

- Regioselectivity : The 4-position carboxylate is selectively functionalized.

- Scalability : Yields up to 77% after hydrochloric acid (HCl) salt formation.

Multicomponent Reactions (MCRs) for Triazole Formation

Adapting Triazolo-Pyrimidine Protocols

While MCRs for 1,2,3-triazoles are less common, modifications of pyrimidine-oriented methods (e.g., from 3-amino-1,2,4-triazoles) offer insights:

- Reactants : Combine 3-amino-1,2,3-triazole, malononitrile, and 2-chlorobenzaldehyde in ethanol with NaOH (20 mol%).

- Conditions : Ultrasonic irradiation (40 kHz, 50°C) for 2 hours promotes cyclocondensation.

Limitations :

- Regiochemical Control : MCRs may yield isomeric byproducts, necessitating chromatographic separation.

- Yield : ~40% for analogous systems, lower than stepwise approaches.

Chlorination and Functional Group Interconversion

Intermediate Halogenation Strategies

Patented chlorination methods for triazole precursors (e.g., 5-amino-3-mercapto-1,2,4-triazole) can be adapted for benzyl halide synthesis:

- Chlorination of Benzyl Thiols : Treat 2-chlorobenzyl mercaptan with chlorine gas in formic acid at 0–25°C to form 2-chlorobenzyl chloride.

- Azide Formation : React the chloride with NaN$$_3$$ in DMF.

Safety Notes :

- Chlorine gas requires rigorous temperature control (-10–30°C) to prevent overreaction.

- Azides must be handled in fume hoods due to explosion risks.

Purification and Characterization

Isolation Techniques

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(2-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo several types of chemical reactions:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Molecular Formula and Weight

- Molecular Formula : C22H21ClN6O3

- Molecular Weight : Approximately 452.9 g/mol

Key Structural Features

The compound features:

- A 1,2,3-triazole ring

- An amine group

- A carboxamide functional group

These structural attributes are crucial for the compound's interactions with biological targets.

Pharmacological Potential

Research indicates that 5-amino-1-(2-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide exhibits significant biological activity against various pathogens and diseases. Key applications include:

1. Antimicrobial Activity

The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria as well as fungi. In vitro studies have demonstrated its effectiveness against multiple strains, suggesting its potential as a therapeutic agent in combating infections.

2. Anticancer Activity

Studies have indicated that this compound may possess anticancer properties. It has been evaluated against various cancer cell lines, showing potential for inhibiting cell proliferation and inducing apoptosis in cancerous cells. For instance, molecular docking studies have revealed strong binding affinities to specific cancer-related targets, enhancing its therapeutic profile.

3. Enzyme Inhibition

this compound is also being investigated for its ability to inhibit specific enzymes involved in disease pathways. This includes research into its effects on enzymes related to cancer metabolism and microbial resistance mechanisms.

Antimicrobial Studies

In a recent study published in a peer-reviewed journal, this compound was evaluated for its antimicrobial efficacy against various bacterial strains using standardized broth dilution methods. The results indicated that the compound exhibited significant inhibitory concentrations comparable to established antibiotics.

Anticancer Evaluations

Another study focused on evaluating the anticancer properties of this compound against human breast adenocarcinoma cell lines (MCF7). The study utilized Sulforhodamine B assays to determine cell viability post-treatment with varying concentrations of the compound. The findings revealed a dose-dependent reduction in cell viability, indicating its potential as an effective anticancer agent.

Mechanism of Action

The mechanism of action of 5-amino-1-(2-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold and Key Modifications

The 5-amino-1,2,3-triazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, known for its versatility in targeting diverse biological pathways. Key analogs and their modifications are summarized below:

Key Observations :

- Carboxamide Modifications : The 4-ethylphenyl group increases lipophilicity compared to smaller groups (e.g., 4-fluorobenzyl in ), which could influence membrane permeability and metabolic stability.

Bacterial SOS Pathway Inhibitors

The scaffold 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide (Lead 1) inhibits LexA self-cleavage, a critical step in the bacterial SOS response, with an IC₅₀ of 32 µM . Modifications like N-methylation of the amide bond in analogs (e.g., compound 14) improve potency and species breadth (e.g., efficacy in E. coli and Pseudomonas aeruginosa) . The target compound’s 2-chlorobenzyl group may similarly enhance LexA inhibition by mimicking β-turn structures required for LexA’s active site interaction .

Anticancer Activity

Analogous compounds with aryl substitutions on the carboxamide exhibit antiproliferative effects. For example:

- 5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl) analog: Active against renal cancer RXF 393 cells (Growth Inhibition = -13.42%) .

- 5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl) analog: Inhibits CNS cancer SNB-75 cells (Growth Inhibition = -27.30%) .

Physicochemical and Pharmacokinetic Properties

The 4-ethylphenyl group in the target compound likely increases LogP compared to analogs with polar substituents (e.g., fluorobenzyl), favoring passive diffusion across bacterial membranes .

Biological Activity

5-amino-1-(2-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound within the triazole family, recognized for its diverse pharmacological potential. This article delves into its biological activities, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 452.9 g/mol. Its structure features a triazole ring , an amine group , and a carboxamide functional group , which are pivotal for its biological interactions. The presence of the 2-chlorobenzyl and 4-ethylphenyl substituents enhances its complex interaction profile with biological targets.

Biological Activities

Research indicates that this compound exhibits significant biological activity against various pathogens and diseases. Some key findings include:

- Antiparasitic Activity : The compound has shown efficacy against Trypanosoma cruzi, the causative agent of Chagas' disease. In studies, it demonstrated significant suppression of parasite burden in infected VERO cells and improved oral exposure in mouse models .

- Antitumor Potential : Compounds in the triazole series have been evaluated for their antitumor properties. For instance, related triazole derivatives exhibited potent growth inhibition against various cancer cell lines, suggesting that structural modifications can enhance their cytotoxic effects .

- Enzyme Inhibition : The compound's potential as an inhibitor of carbonic anhydrase-II has been explored, with some derivatives showing IC50 values comparable to standard inhibitors like acetazolamide . This suggests possible applications in conditions where carbonic anhydrase activity is dysregulated.

Synthesis Methods

The synthesis of this compound typically involves:

- Click Chemistry : Utilizing azides and alkynes to form the triazole ring under mild conditions.

- Amidation Reactions : Coupling carboxylic acids with amines to form the carboxamide moiety.

- Substituent Variations : Modifying the benzyl and ethyl groups to optimize biological activity.

These methods allow for variations that can enhance pharmacological profiles through structural diversity.

Structure-Activity Relationship (SAR)

The unique arrangement of functional groups in this compound contributes to its selective activity against specific biological targets. The SAR studies have indicated that:

- The chlorine atom in the benzyl group may enhance lipophilicity and improve membrane permeability.

- The ethyl group on the phenyl ring can influence binding affinity to target proteins or enzymes.

A comparative analysis with similar compounds reveals that variations in substituents significantly impact biological activity (see Table 1).

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-amino-N-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | C17H15ClN5O | Contains a methyl substituent; potential for different biological activity |

| 5-amino-N-(m-tolyl)-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide | C17H16ClN5O | Different aromatic substituents; may exhibit varied pharmacokinetics |

| 5-amino-N-(4-chlorophenyl)-N-(phenylmethyl)-triazole derivative | C20H18ClN5O | More complex aromatic system; potential for enhanced activity |

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Chagas Disease Treatment : A study demonstrated that optimized derivatives showed improved potency and metabolic stability against Trypanosoma cruzi, indicating a promising avenue for developing safer treatments .

- Cancer Cell Line Studies : Research on related triazole derivatives indicated significant cytotoxic effects on A549 lung cancer cells with IC50 values ranging from 0.75 to 4.21 µM .

- Inhibition of Carbonic Anhydrase-II : A series of triazole analogs were synthesized and evaluated for their inhibitory activities against carbonic anhydrase-II, with certain compounds showing promising results .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by substitution with a 2-chlorobenzyl group and coupling with 4-ethylphenylamine. Key steps include:

- Condensation : Reacting precursors (e.g., azides and alkynes) under controlled temperatures (60–80°C) with Cu(I) catalysts .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC (>95%) and characterize using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How does the compound’s solubility profile impact experimental design?

The compound exhibits low aqueous solubility (<0.1 mg/mL), necessitating strategies such as:

- Solubilization : Use DMSO or co-solvents (PEG-400) for in vitro assays.

- Structural analogs : Introduce polar groups (e.g., hydroxyl or amine) to improve solubility without compromising bioactivity .

Q. What techniques are critical for structural and functional characterization?

- Spectroscopy : H NMR (for aromatic protons) and IR (to confirm amide C=O stretch at ~1650 cm) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns for target interaction studies .

- Thermogravimetric analysis (TGA) : Assess thermal stability for storage optimization .

Q. How is initial biological activity screening conducted?

- Enzyme inhibition : Use fluorescence-based assays (e.g., carbonic anhydrase inhibition with 4-nitrophenyl acetate substrate) .

- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC values calculated using nonlinear regression .

Advanced Research Questions

Q. What advanced methods resolve binding mechanisms with target enzymes?

- Surface plasmon resonance (SPR) : Quantify binding kinetics (k/k) for enzyme interactions .

- Molecular dynamics simulations : Model binding poses in catalytic pockets (e.g., histone deacetylase) to identify critical residues .

- Cryo-EM : Visualize compound-enzyme complexes at near-atomic resolution .

Q. How are contradictory kinetic data in pharmacological studies addressed?

- Dose-response validation : Repeat assays across multiple concentrations (3–5 replicates) to rule out assay-specific artifacts.

- Off-target profiling : Screen against related enzymes (e.g., phosphodiesterases) to confirm selectivity .

- Meta-analysis : Compare results with structurally similar triazole derivatives to identify trends .

Q. What explains discrepancies between in vitro and in vivo efficacy?

- Pharmacokinetics : Measure plasma half-life (t) and bioavailability via LC-MS/MS in rodent models.

- Metabolite profiling : Identify hepatic metabolites (e.g., CYP3A4-mediated oxidation) that reduce activity .

Q. How are derivatives designed to improve pharmacokinetic properties?

- SAR studies : Modify the 2-chlorobenzyl group to introduce electron-withdrawing groups (e.g., trifluoromethyl) for enhanced metabolic stability .

- Prodrug strategies : Mask the carboxamide with ester groups to improve membrane permeability .

Q. What computational tools aid in target identification?

- Docking software (AutoDock Vina) : Screen against protein databases (PDB) to prioritize targets.

- QSAR models : Correlate substituent electronegativity with inhibitory potency (R > 0.85) .

Q. How is compound stability assessed under varying conditions?

- Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions; monitor degradation via LC-MS .

- Long-term storage : Store at -80°C under argon to prevent hydrolysis of the triazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.